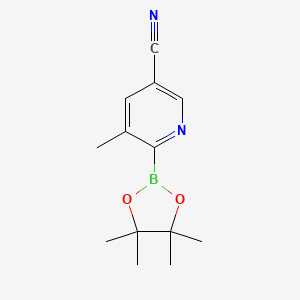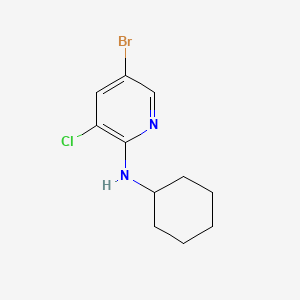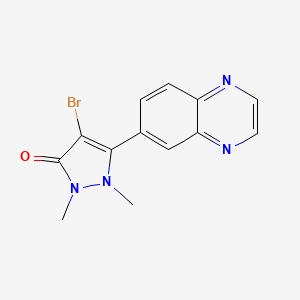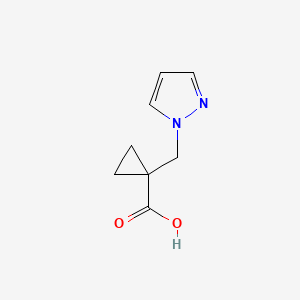![molecular formula C14H8ClFO4 B567231 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261964-19-5](/img/structure/B567231.png)
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl compounds are a class of organic compounds that consist of two benzene rings connected by a single covalent bond . They are used as building blocks in organic synthesis and can be functionalized to create a wide range of derivatives .
Synthesis Analysis
The synthesis of biphenyl compounds often involves catalytic reactions. For example, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two benzene rings connected by a single covalent bond . The presence of substituents like chloro or fluoro groups can influence the properties of the compound.Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation, a valuable transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl compounds depend on their specific structure and the substituents present .Applications De Recherche Scientifique
Synthesis and Application of Fluorinated Compounds
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmaceutical and agrochemical products due to their unique properties, including increased stability and lipophilicity. A practical synthesis method for 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline demonstrates the importance of such compounds in industrial applications (Qiu et al., 2009).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid, a phenolic compound, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Its presence in natural sources like green coffee extracts and its varied therapeutic roles highlight the significance of structurally similar compounds in medicinal research (Naveed et al., 2018).
Fluorinated Alternatives and Environmental Concerns
The transition to fluorinated alternative chemicals in response to environmental concerns about persistent and toxic per- and polyfluoroalkyl substances (PFAS) underscores the need for research into safer fluorinated compounds. Studies on alternatives, including their environmental releases and toxic profiles, are crucial for assessing the safety and impact of new fluorinated materials (Wang et al., 2013).
Therapeutic Potentials of Phenolic Compounds
The broad range of biological activities exhibited by phenolic compounds, such as cinnamic acid derivatives, indicates the potential of structurally related compounds like 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid in various therapeutic applications. Cinnamic acid derivatives, for instance, have shown promise as traditional and synthetic antitumor agents, highlighting the medicinal significance of phenolic compounds (De et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-carboxy-3-chlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEASKHAYHUMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690939 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-19-5 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3-chloro-3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one;hydrochloride](/img/structure/B567148.png)


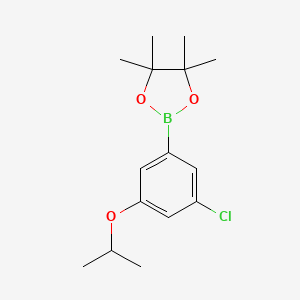
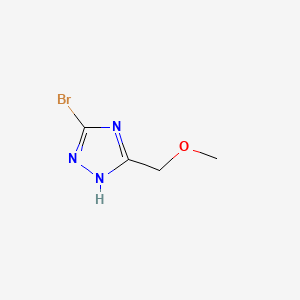

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)

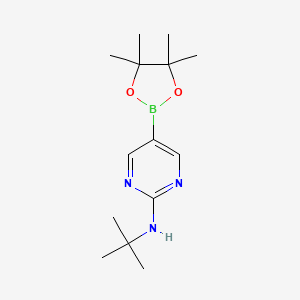
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
